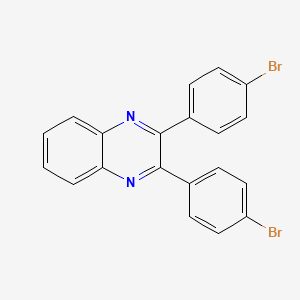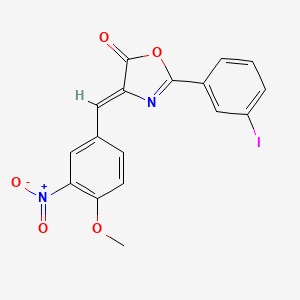![molecular formula C17H16FN3O3 B11557332 3-Fluoro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11557332.png)
3-Fluoro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that belongs to the class of benzamides It features a fluorine atom, a hydroxy group, and a hydrazinecarbonyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the following steps:
Formation of the hydrazone intermediate: The reaction between 2-hydroxy-3-methylbenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Acylation reaction: The hydrazone intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
3-Fluoro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of substituted benzamides.
科学研究应用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
作用机制
The mechanism of action of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydroxy and fluorine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The hydrazone moiety can also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
3-Fluoro-N-ethylbenzamide: Similar in structure but lacks the hydrazone and hydroxy groups.
N-(2-Hydroxy-3-methylphenyl)benzamide: Similar but lacks the fluorine atom.
N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonylbenzamide: Similar but lacks the fluorine atom.
Uniqueness
3-Fluoro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom can enhance its stability and binding affinity to biological targets, making it a valuable compound for further research.
属性
分子式 |
C17H16FN3O3 |
|---|---|
分子量 |
329.32 g/mol |
IUPAC 名称 |
3-fluoro-N-[2-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16FN3O3/c1-11-4-2-6-13(16(11)23)9-20-21-15(22)10-19-17(24)12-5-3-7-14(18)8-12/h2-9,23H,10H2,1H3,(H,19,24)(H,21,22)/b20-9+ |
InChI 键 |
OBXQAHLEEFCUDL-AWQFTUOYSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)O |
规范 SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11557255.png)

![4-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11557269.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11557274.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11557284.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11557289.png)
![1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11557293.png)
![(2E,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(5-chloro-2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11557297.png)
![N'-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide](/img/structure/B11557299.png)


![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]biphenyl-4-amine](/img/structure/B11557324.png)
![4-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11557327.png)
![5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11557336.png)
